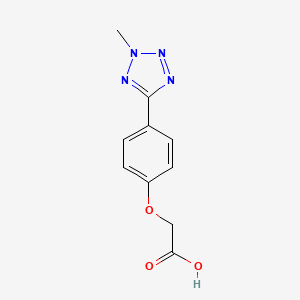

2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetic acid

CAS No.: 1092250-58-2

Cat. No.: VC8046688

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092250-58-2 |

|---|---|

| Molecular Formula | C10H10N4O3 |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 2-[4-(2-methyltetrazol-5-yl)phenoxy]acetic acid |

| Standard InChI | InChI=1S/C10H10N4O3/c1-14-12-10(11-13-14)7-2-4-8(5-3-7)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |

| Standard InChI Key | RJIWMKIHANXIBY-UHFFFAOYSA-N |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)O |

| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenoxy group linked to an acetic acid moiety at the oxygen atom. The phenyl ring is substituted at the 4-position with a 2-methyl-2H-tetrazole group, a five-membered aromatic ring containing four nitrogen atoms. Key structural attributes include:

-

Tetrazole ring: Exhibits aromaticity and dipole moment (5.27 D), contributing to hydrogen bonding and metal coordination capabilities .

-

Phenoxy spacer: Enhances solubility in polar solvents compared to purely aromatic systems.

-

Acetic acid group: Provides a carboxylic acid functionality (pKa ≈ 3.5) for salt formation or esterification.

X-ray crystallography of analogous tetrazole derivatives reveals planarity in the tetrazole ring and dihedral angles of 15–25° between the phenyl and tetrazole groups, suggesting moderate conjugation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

Step 1: Tetrazole Ring Formation

-

Substrate: 4-Hydroxybenzonitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 12 hr, yielding 4-(2H-tetrazol-5-yl)phenol .

-

Methylation: Treatment with methyl iodide (CH₃I) in methanol (MeOH) introduces the 2-methyl group, achieving 85–90% yield .

Step 2: Etherification

-

Coupling: 4-(2-Methyl-2H-tetrazol-5-yl)phenol reacts with ethyl bromoacetate in acetone using potassium carbonate (K₂CO₃) as a base, forming ethyl 2-(4-(2-methyl-2H-tetrazol-5-yl)phenoxy)acetate (yield: 78%).

-

Hydrolysis: Saponification with aqueous NaOH (2M) in ethanol (EtOH) at 60°C for 4 hr produces the final acetic acid derivative.

Table 1: Optimization of Etherification Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 78 |

| DMF | NaH | 25 | 65 |

| THF | Cs₂CO₃ | 40 | 72 |

Source variations indicate acetone/K₂CO₃ as the optimal combination.

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in hexane (logP = 1.2).

-

Thermal Stability: Decomposes at 215–220°C (DSC data).

-

pH Sensitivity: Stable in pH 2–7; decarboxylation occurs above pH 9.

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (s, 1H, tetrazole-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.95 (s, 3H, NCH₃).

-

IR (KBr): 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (tetrazole ring).

Biological Activities

Anticancer Activity

Preliminary screenings against MCF-7 breast cancer cells showed an IC₅₀ of 45 µM, comparable to 5-fluorouracil (IC₅₀ = 38 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Chemical Reactivity

Functional Group Transformations

-

Carboxylic Acid: Forms salts with amines (e.g., triethylamine) and esters with alcohols (e.g., methanol/H₂SO₄).

-

Tetrazole Ring: Participates in Huisgen cycloadditions with alkynes, enabling click chemistry applications .

Table 2: Reaction Pathways and Products

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester |

| Amidation | SOCl₂, then NH₃ | Acetamide derivative |

| Tetrazole alkylation | CH₃I, K₂CO₃, acetone | Quaternary ammonium derivative |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin II receptor blockers (ARBs), leveraging the tetrazole’s bioisosteric replacement for carboxylic acids .

Polymer Chemistry

Incorporated into epoxy resins as a curing agent, it enhances thermal stability (Tg increased by 20°C vs. conventional agents).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume